(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin

VAChT selectivity sigma-1 receptor human binding assay

(-)-FEOBV (CAS 153215-70-4) is the sole non-radiolabeled reference standard for the PET tracer [18F]FEOBV, mandatory for HPLC identity, chemical purity, and enantiomeric purity release assays under GMP. Its >300-fold selectivity for VAChT over human sigma-1 receptors—unmatched by vesamicol or benzovesamicol—ensures accurate cholinergic quantification in multi-center Alzheimer's and cardiac imaging trials. No alternative compound can replicate its validated chromatographic retention time, mass spectrum, and chiroptical properties, making this single enantiomer the indispensable benchmark for inter-batch and inter-site PET data comparability.

Molecular Formula C23H28FNO2
Molecular Weight 369.48
CAS No. 153215-70-4
Cat. No. B586714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
CAS153215-70-4
Molecular FormulaC23H28FNO2
Molecular Weight369.48
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF
InChIInChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1
InChIKeyQDERQSYUBLZZNW-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin (CAS 153215-70-4): A Clinically Validated Vesicular Acetylcholine Transporter Ligand for PET Imaging and Cholinergic Research


(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin, commonly designated (-)-FEOBV or (-)-FEBV, is a stereochemically defined benzovesamicol derivative belonging to the vesamicol class of vesicular acetylcholine transporter (VAChT) ligands [1]. The compound serves as the non-radiolabeled reference standard for the positron emission tomography (PET) radiotracer [18F]FEOBV, which has been extensively validated in preclinical models and human clinical studies for mapping presynaptic cholinergic nerve terminals in brain and peripheral organs [2]. Its molecular formula is C23H28FNO2 (MW 369.47 g/mol), featuring a tetralin core with a (2R,3R)-trans configuration, a 4-phenylpiperidino substituent at position 3, and a 2-fluoroethoxy group at position 5 [1]. Procurement of the high-purity (-)-enantiomer is essential because the (+)-enantiomer and racemic mixture exhibit markedly different VAChT binding affinities and in vivo distribution patterns [3].

Why Generic Vesamicol Analogs Cannot Substitute for (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin in VAChT-Targeted Research


Substitution of (-)-FEOBV with other vesamicol-derived analogs or sigma receptor ligands is scientifically unsound because VAChT affinity, sigma receptor selectivity, and in vivo pharmacokinetic properties vary dramatically across this compound class. The parent compound vesamicol exhibits poor VAChT/sigma selectivity (~1:1), while benzovesamicol (Ki = 1.32 nM for VAChT) shows only marginal selectivity improvement (factor <2 vs. σ1) [1]. Newer analogs such as (-)-FBVM (Ki = 0.9 nM) demonstrate 50-fold higher VAChT affinity than (-)-FEOBV but remain preclinical and lack human dosimetry validation [2]. Conversely, [11C]donepezil suffers from potent sigma-1 cross-binding (Ki = 14.6 nM) that confounds cholinergic signal quantification in cardiac and cerebral imaging [3]. The specific balance of moderate VAChT affinity (~19.6–61 nM), >300-fold selectivity over human sigma-1 receptors, favorable brain kinetics, and extensive human clinical validation is unique to (-)-FEOBV and cannot be replicated by any single in-class alternative without introducing trade-offs that compromise experimental interpretability [4].

Quantitative Differentiation Evidence: (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin vs. Closest Analogs


Human Sigma-1 Receptor Selectivity: 300-Fold VAChT Preference vs. Benzovesamicol's Near-Equipotent Binding

When evaluated against human-sourced sigma-1 (σ1) receptors, (-)-FEOBV exhibits >300-fold stronger affinity for VAChT compared to σ1 receptors, a selectivity margin dramatically higher than previously estimated from rat receptor assays (10.7-fold). In contrast, benzovesamicol (BV), the closest structural analog and a commonly used alternative, displays VAChT affinity of 1.32 nM with σ1 selectivity factors ranging from 0.1 to 73 depending on the analog, indicating that BV and many of its derivatives fail to achieve meaningful discrimination between VAChT and sigma-1 sites [1]. The parent vesamicol itself shows approximately 1:1 VAChT/σ1 binding, making it entirely unsuitable for studies requiring cholinergic specificity [2]. This species-dependent selectivity difference—rat σ1 Ki = 209 ± 94 nM vs. approximately tenfold weaker human σ1 binding—means that (-)-FEOBV provides far cleaner cholinergic signal isolation in human tissue preparations than would be predicted from rodent screening data alone [3].

VAChT selectivity sigma-1 receptor human binding assay benzovesamicol off-target profiling

Clinical Validation Breadth: Human PET Imaging Across Multiple Neurodegenerative Diseases vs. Preclinical-Only Analogs

[18F]FEOBV is the only VAChT PET tracer to date with published human imaging data across multiple neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and dementia with Lewy bodies (DLB), as well as cardiac parasympathetic mapping in healthy volunteers [1]. In AD patients, [18F]FEOBV PET revealed significant cholinergic denervation correlating with cognitive scores (MMSE, MoCA) and showing regional patterns distinct from FDG metabolism [2]. In contrast, the higher-affinity analog (-)-[18F]FBVM (VAChT Ki = 0.9 nM, 50-fold more potent than (-)-FEOBV) has been evaluated only in preclinical rat models with no human dosimetry or clinical data available as of 2025 [3]. Similarly, (-)-2-methylspirobenzovesamicol (VAChT Ki = 16 nM, 29-fold σ1 selectivity) and other 11C-labeled candidates remain at the preclinical stage [4]. This clinical evidence gap means that any procurement decision for human translational studies must account for the absence of validated human kinetic models, radiation dosimetry estimates, and test-retest reliability data for all alternatives to [18F]FEOBV.

clinical PET imaging Alzheimer's disease Parkinson's disease dementia with Lewy bodies translational validation

In Vivo Cholinergic Specificity: Autoradiographic Confirmation of Regional Brain Distribution Matching Known Cholinergic Innervation

Ex vivo autoradiography in rats 3 hours following intravenous injection of (-)-[18F]FEOBV demonstrated high tracer localization in cholinergic-rich regions (striatum, basal forebrain, thalamus) with minimal non-specific binding in cerebellum, confirming in vivo binding specificity for VAChT-expressing presynaptic terminals [1]. The rank order of regional brain uptake matched the established distribution of cholinergic nerve terminals: striatum > thalamus > cortex > hippocampus > cerebellum, with striatum-to-cerebellum ratios exceeding 3:1 at 180 min post-injection [1]. In direct comparison, the fluoropropoxy analog (2R,3R)-5-FPOBV achieved only <0.1% injected dose in rat brain with homogeneous, non-specific distribution, demonstrating that the fluoroethoxy substituent is critical for maintaining adequate brain penetration and target engagement [2]. Metabolic defluorination in rodents was modest, and analysis of brain tissue confirmed that radioactive metabolites did not cross the blood-brain barrier [3]. While (-)-[18F]FBVM subsequently showed higher signal-to-noise specific brain uptake in rats compared to (-)-[18F]FEOBV, this advantage has not been replicated in primates or humans, and concerns about defluorination rates of the fluoroethoxy class in primates have been noted [4].

in vivo specificity autoradiography cholinergic mapping brain regional distribution blood-brain barrier

Radionuclide Practicality: Fluorine-18 Half-Life Enables Multi-Center Distribution vs. Carbon-11 Tracers Requiring On-Site Cyclotron

The fluorine-18 atom in the 2-fluoroethoxy substituent of (-)-FEOBV enables radiolabeling to produce [18F]FEOBV with a 109.8-minute physical half-life, permitting synthesis at a central radiopharmacy and distribution to satellite PET imaging centers within a 2–4 hour transport window [1]. This logistical advantage has directly enabled multi-site clinical studies of cholinergic imaging in AD and PD populations [2]. In comparison, 11C-labeled VAChT tracers such as [11C]-2-methylspirobenzovesamicol and [11C]donepezil are constrained by the 20.4-minute half-life of carbon-11, requiring an on-site cyclotron and dedicated radiochemistry module for each imaging session, which severely limits multi-center trial feasibility and increases per-scan cost [3]. Although (-)-[18F]FBVM also benefits from fluorine-18 labeling, its human validation status remains absent as of 2025, whereas [18F]FEOBV combines the 18F half-life advantage with established clinical dosimetry (effective dose ~0.019 mSv/MBq) and validated kinetic modeling protocols [4]. The non-radiolabeled (-)-FEOBV reference standard is essential for quality control release testing (HPLC identity, chemical purity, enantiomeric purity) of each [18F]FEOBV production batch, making it a procurement requirement for any clinical PET center implementing this tracer [1].

fluorine-18 carbon-11 PET radiochemistry half-life multi-center trials

Enantioselective VAChT Binding: (-)-(2R,3R) Enantiomer is Pharmacologically Active; Racemic Mixture or (+)-Enantiomer Produces Misleading Results

The VAChT binding affinity of (-)-FEOBV is stereospecific: the (2R,3R)-trans enantiomer (CAS 153215-70-4) demonstrates high-affinity VAChT binding (Ki = 19.6–61 nM) with enantioselective inhibition of radiolabeled IBVM uptake in rat brain regions (74% inhibition in cortex for the active enantiomer vs. 54% for the corresponding (2S,3S)-enantiomer in the fluoropropoxy series) [1]. The racemic mixture and the (+)-enantiomer exhibit different binding kinetics and regional distribution patterns, which would introduce systematic error into quantitative autoradiography and PET quantification if used as reference material [2]. This is a critical procurement specification: suppliers offering racemic trans-2-hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin or mixtures of diastereomers cannot serve as adequate reference standards for [18F]FEOBV PET applications, which use the enantiomerically pure (-)-(2R,3R) form exclusively [3]. The stereochemical identity must be confirmed by chiral HPLC or optical rotation and specified in the certificate of analysis, as even small enantiomeric impurities alter apparent binding parameters in competitive displacement assays [1].

enantioselectivity stereochemistry (2R,3R)-trans binding affinity quality control

Optimal Application Scenarios for (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin Based on Quantitative Differentiation Evidence


Reference Standard for GMP-Compliant [18F]FEOBV PET Radiopharmaceutical Production in Clinical Imaging Centers

The non-radiolabeled (-)-FEOBV reference standard (CAS 153215-70-4) is an indispensable quality control material for every batch of [18F]FEOBV produced for human PET imaging. It serves as the chromatographic identity standard (HPLC retention time matching), chemical purity reference, and enantiomeric purity benchmark required under GMP and pharmacopoeial guidelines for radiopharmaceutical release testing. With [18F]FEOBV PET now deployed in multi-center studies of Alzheimer's disease cholinergic denervation [1] and cardiac parasympathetic mapping [2], consistent procurement of high-purity (-)-FEOBV reference material directly ensures inter-batch and inter-site comparability of PET quantification results. No alternative reference compound can fulfill this role, as the HPLC retention time, mass spectrum, and chiroptical properties are unique to this single enantiomer.

In Vitro Competitive Binding Assays for VAChT Density Quantification in Human Brain Tissue Homogenates

For post-mortem human brain studies quantifying regional VAChT density via [3H]vesamicol or (-)-[125I]IBVM competitive displacement, (-)-FEOBV provides a uniquely clean signal owing to its >300-fold selectivity for VAChT over human sigma-1 receptors [3]. Using benzovesamicol (selectivity <73-fold) or vesamicol (~1:1 selectivity) as the displacing ligand would result in significant sigma-1 receptor occupancy at the concentrations required for VAChT saturation, leading to overestimation of apparent VAChT density. The recently discovered species difference—rat sigma-1 binding overestimates human sigma-1 affinity by approximately tenfold—means that (-)-FEOBV's selectivity advantage is specifically maximal in human tissue applications [3].

Preclinical PET Tracer Development Benchmarking for Novel VAChT Imaging Agents

In the development and preclinical evaluation of next-generation VAChT PET tracers (e.g., spirobenzovesamicols, fluorobenzovesamicols, carbonyl-containing benzovesamicol analogs), (-)-FEOBV serves as the established benchmark compound against which new candidates are compared head-to-head [4]. Its well-characterized profile—VAChT Ki = 19.6–61 nM, human σ1 selectivity >300-fold, established in vivo brain kinetics, known defluorination rate, and validated kinetic modeling framework—provides a comprehensive reference for evaluating whether a new candidate offers meaningful improvement. The 2022 FBVM study and the 2025 spirobenzovesamicol study both used (-)-FEOBV as their primary comparator, demonstrating its role as the de facto industry standard for VAChT tracer development [4][5].

Cholinergic Denervation Mapping in Rodent Models of Neurodegeneration Requiring High Specificity

For ex vivo autoradiography and in vivo PET studies in rodent models of cholinergic neurodegeneration (e.g., 192-IgG-saporin lesion models, transgenic AD models), (-)-[18F]FEOBV provides validated regional specificity with striatum-to-cerebellum ratios exceeding 3:1 and no brain-penetrant radioactive metabolites [6]. This specificity is critical when quantifying partial cholinergic denervation, where off-target binding to sigma receptors could mask subtle but biologically significant VAChT reductions. The non-radioactive (-)-FEOBV reference standard is required for saturation binding experiments to determine Bmax and Kd values in each experimental system, enabling proper quantification of PET-derived binding potential [6].

Quote Request

Request a Quote for (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.